1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone

Vue d'ensemble

Description

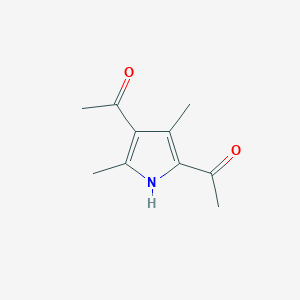

1,1’-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two ethanone groups attached to the 3,5-dimethyl-1H-pyrrole ring, making it a valuable intermediate in organic synthesis and various chemical research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3,5-dimethyl-1H-pyrrole, which can be obtained through the cyclization of appropriate precursors.

Acylation Reaction: The 3,5-dimethyl-1H-pyrrole is then subjected to an acylation reaction using ethanoyl chloride (acetyl chloride) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production methods for 1,1’-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone may involve large-scale acylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

1,1’-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ethanone groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrole derivatives.

Applications De Recherche Scientifique

1,1’-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1,1’-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,1’-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanol: A similar compound with hydroxyl groups instead of ethanone groups.

3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid: A compound with carboxylic acid groups at the 2 and 4 positions of the pyrrole ring.

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and research .

Activité Biologique

1,1'-(3,5-Dimethyl-1H-pyrrole-2,4-diyl)diethanone is a compound with potential biological activity that has garnered interest in various fields of research. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C₁₀H₁₃NO₂

- CAS Number: 1500-92-1

- Molecular Weight: 181.22 g/mol

- Structure: The compound features a pyrrole ring substituted with two methyl groups and an ethyl ketone moiety.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies. Key areas of interest include:

- Antimicrobial Activity: Studies have demonstrated that compounds containing pyrrole rings exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Antioxidant Properties: Pyrrole derivatives are known to possess antioxidant capabilities, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

- Cytotoxic Effects: Research indicates that certain pyrrole compounds can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential.

The biological effects of this compound may be attributed to its ability to interact with various cellular targets:

- Reactive Oxygen Species (ROS) Scavenging: The compound may neutralize ROS, thereby reducing oxidative stress and preventing cellular damage.

- Enzyme Inhibition: It has been suggested that this compound could inhibit specific enzymes involved in metabolic pathways related to cancer progression.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against several pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 25 µg/mL for S. aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid. The total antioxidant capacity was measured using the DPPH radical scavenging method.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 30 |

| 50 | 60 |

| 100 | 85 |

Study 3: Cytotoxicity in Cancer Cells

A recent investigation assessed the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The study found that treatment with varying concentrations led to increased apoptosis rates.

| Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| 10 | 20 |

| 25 | 40 |

| 50 | 70 |

Propriétés

IUPAC Name |

1-(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-5-9(7(3)12)6(2)11-10(5)8(4)13/h11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDLJFDTROVUDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164449 | |

| Record name | Pyrrole, 2,4-diacetyl-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1500-92-1 | |

| Record name | Pyrrole, 2,4-diacetyl-3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001500921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrole, 2,4-diacetyl-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.